molecular formula C7H5ClN2O B12958382 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine

6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine

Katalognummer: B12958382
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: KFGLUTXPIHMKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 6th position. This compound is part of a broader class of N-heterocycles, which are known for their diverse applications in pharmaceutical and agrochemical research . The unique structure of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one makes it a valuable scaffold for the development of new drugs and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrazolo[1,5-a]pyrimidines with Grignard reagents, which facilitates nucleophilic additions . Another approach uses TMP2Zn·2MgCl2·2LiCl for regioselective zincations, followed by subsequent functionalizations .

Industrial Production Methods

Industrial production of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This modulation can lead to various biological effects, including anti-proliferative and anti-inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and material science.

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

6-chloro-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H5ClN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11)

InChI-Schlüssel

KFGLUTXPIHMKJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN2C1=CC(=O)N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.